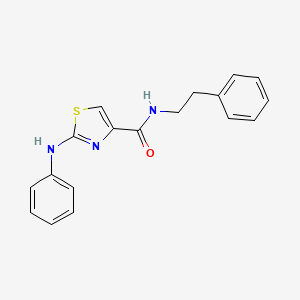

2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c22-17(19-12-11-14-7-3-1-4-8-14)16-13-23-18(21-16)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXCKSBYQRDDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

Introduction of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic substitution reaction using aniline and a suitable leaving group on the thiazole ring.

Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aniline in the presence of a base for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

This compound serves as a vital intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents . Research indicates that thiazole derivatives often exhibit significant biological activity, which can be harnessed for therapeutic purposes.

2. Enzyme Inhibition Studies

The compound has been utilized in biochemical research to study enzyme inhibition. By understanding how it interacts with specific enzymes, researchers can elucidate metabolic pathways and develop targeted therapies for diseases such as cancer and diabetes .

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. It has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .

Agricultural Applications

1. Agrochemical Formulation

The compound is incorporated into formulations aimed at enhancing crop protection. It acts as a fungicide and herbicide , contributing to improved agricultural yields by managing pests and diseases effectively .

2. Crop Yield Improvement

Research has demonstrated that thiazole derivatives can enhance plant growth and resistance to environmental stressors, making them valuable in sustainable agriculture practices .

Material Science Applications

1. Novel Material Development

In material science, 2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide is explored for creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance characteristics in various applications .

2. Coatings and Composites

The compound's ability to form stable complexes with metals makes it suitable for developing protective coatings that resist corrosion and wear, thus extending the lifespan of materials used in construction and manufacturing .

Analytical Chemistry Applications

1. Detection and Quantification

In analytical chemistry, this compound is employed in methods for detecting and quantifying specific substances within complex mixtures. Its reliability makes it a valuable tool in quality control processes across various industries .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this thiazole derivative significantly increased the resistance of crops to fungal pathogens compared to untreated controls. This study supports its application in agrochemical products aimed at sustainable farming practices.

Mechanism of Action

The mechanism of action of 2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-(2,3-Dihydroxyphenyl)-N-[2-(1H-Imidazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide

- Structural Differences :

- The 2-position substituent is a dihydroxyphenyl group, enabling stronger hydrogen bonding via hydroxyl groups.

- The N-substituent is a 2-(1H-imidazol-5-yl)ethyl chain, introducing a heteroaromatic imidazole ring.

- The imidazole moiety may increase solubility and metal-coordination capacity compared to the phenylethyl group in the target compound.

- Research Findings :

2-[(3,4-Dichlorophenyl)amino]-N-[3-(Morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide (DAMPTC)

- Structural Differences :

- The 2-position substituent is a 3,4-dichlorophenyl group, introducing electron-withdrawing chlorine atoms.

- The N-substituent is a morpholine-containing propyl chain.

- Functional Implications :

- Research Findings :

Acotiamide (N-[2-(Diisopropylamino)ethyl]-2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide)

- Structural Differences: The 2-position substituent is a hydroxy-dimethoxybenzoyl group. The N-substituent includes a diisopropylaminoethyl chain.

- Functional Implications: The dimethoxy and hydroxy groups enhance membrane permeability and hydrogen-bonding capacity . The diisopropylamino group contributes to acetylcholine release, underpinning its prokinetic activity .

- Research Findings :

N-(2-Methoxybenzyl)-2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

- Structural Differences :

- Methoxybenzyl groups at both the 2-position and N-substituent.

- Higher molecular weight (383.46 g/mol) compared to the target compound may reduce bioavailability .

2-(Cyclopentylamino)-N-(2,4-Dimethoxyphenyl)-1,3-thiazole-4-carboxamide

- Structural Differences: Cyclopentylamino group at the 2-position. Dimethoxyphenyl group on the carboxamide nitrogen.

- Functional Implications :

Research Implications

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in DAMPTC) enhance receptor affinity, while electron-donating groups (e.g., methoxy in ) improve solubility.

- Biological Targets: Thiazole-4-carboxamides exhibit versatility, targeting tyrosine kinases (), gastrointestinal receptors (), and DNA minor grooves ().

- Pharmacokinetics : N-substituents like morpholine or imidazole improve solubility, whereas aromatic or cyclopentyl groups may enhance tissue penetration.

Biological Activity

2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide is a thiazole derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound features a thiazole ring integrated with amine and carboxamide functional groups, which contribute to its diverse biological properties. This article reviews the synthesis, biological activities, and research findings related to this compound.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

Structural Features

- Thiazole Ring : Known for its role in various biological activities.

- Amine Group : Enhances interaction with biological targets.

- Carboxamide Group : Contributes to solubility and reactivity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown promising results against various cancer cell lines.

In a study evaluating substituted thiazole derivatives, it was found that specific substitutions led to enhanced cytotoxicity against cancer cells. For instance, a methoxy substitution at the para position significantly improved activity against Caco-2 cells .

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its effects is believed to involve:

- Inhibition of cell proliferation : Inducing apoptosis in cancer cells.

- Interaction with specific enzymes or receptors : Modulating their activity to disrupt cancer cell growth.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, typically involving the Hantzsch thiazole synthesis method followed by amidation reactions.

General Synthetic Route

- Formation of Thiazole Ring : Cyclization of α-haloketones with thiourea.

- Amidation : Reaction of the thiazole derivative with an appropriate amine.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that modifications in the arylacetamido group significantly influenced the cytotoxic profile, with certain derivatives exhibiting IC50 values below 10 µg/mL against multiple cancer types .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound demonstrated notable inhibitory effects against Gram-positive and Gram-negative bacteria, reinforcing its potential as a therapeutic agent in infectious diseases.

Q & A

Q. What are the optimal synthetic routes for 2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide, and how can purity be ensured?

Methodological Answer:

- Synthesis Routes : Multi-step protocols involve coupling thiazole-4-carboxylic acid derivatives with phenylethylamine under reflux conditions. Key steps include amide bond formation (e.g., using EDC/HOBt coupling agents) and cyclization of the thiazole ring .

- Purity Control : Employ HPLC (≥98% purity threshold) and TLC (Rf comparison with standards) for intermediate/final product verification. Recrystallization in ethanol or ethyl acetate improves crystallinity .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the phenylamino (δ 7.2–7.4 ppm) and phenylethyl groups (δ 2.8–3.1 ppm for CH2). Thiazole protons appear as distinct singlets (δ 7.5–8.0 ppm) .

- FTIR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and secondary amide (N-H bend at ~1550 cm⁻¹) groups .

- ESI-MS : Validate molecular weight (e.g., [M+H]+ at m/z ~350) .

Q. How is preliminary biological activity screened for this compound?

Methodological Answer:

- In Vitro Assays : Use cell viability assays (MTT/XTT) against cancer lines (e.g., MCF-7, HeLa) to assess antiproliferative activity. Antimicrobial screening via microdilution (MIC determination) against Gram+/Gram- bacteria .

- Targeted Assays : Test modulation of P-glycoprotein (P-gp) activity in multidrug-resistant cell lines via calcein-AM efflux assays .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Dose-Response Curves : Standardize IC50 calculations using 8-point dilution series (e.g., 0.1–100 µM) to minimize variability .

- Solubility Optimization : Address false negatives by testing in DMSO/PBS mixtures (≤0.1% DMSO) to prevent aggregation .

- Orthogonal Assays : Validate P-gp inhibition via rhodamine-123 accumulation assays alongside computational docking (e.g., AutoDock Vina) to confirm binding to transmembrane domains .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the phenylamino moiety to improve affinity for ATP-binding pockets in kinase targets .

- Scaffold Hybridization : Merge with benzimidazole () or indole () cores to exploit dual-target activity (e.g., kinase inhibition + DNA intercalation) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (thiazole sulfur) and hydrophobic regions (phenyl rings) .

Q. How can metabolic stability be evaluated during preclinical development?

Methodological Answer:

- Microsomal Assays : Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound via LC-MS/MS over 60 minutes. Calculate t1/2 and intrinsic clearance (Clint) .

- CYP450 Inhibition : Screen against CYP3A4/CYP2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) to predict drug-drug interactions .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity?

Methodological Answer:

- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) with Hill slope adjustment for asymmetric curves .

- Synergy Scoring : For combination studies (e.g., with cisplatin), use Chou-Talalay’s Combination Index (CI < 1 indicates synergy) .

Q. How can computational modeling guide the design of analogs with improved BBB permeability?

Methodological Answer:

- QSAR Models : Train models on logBB data (brain/blood concentration ratio) using descriptors like topological polar surface area (TPSA < 90 Ų) and LogP (2–5) .

- Molecular Dynamics : Simulate blood-brain barrier penetration (GROMACS) by analyzing free energy profiles across lipid bilayers .

Contradictory Findings & Troubleshooting

Q. Why do some studies report weak activity despite high in vitro potency?

Methodological Answer:

- Protein Binding : Measure unbound fraction (equilibrium dialysis) to adjust for serum protein interference .

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify non-specific kinase inhibition .

Q. How to address variability in synthetic yields for scale-up?

Methodological Answer:

- Process Optimization : Use design of experiments (DoE) to adjust temperature (60–80°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP vs. pyridine) .

- Continuous Flow Synthesis : Implement microreactors for exothermic steps (e.g., thiazole cyclization) to improve reproducibility .

Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Descriptor | Method/Reference |

|---|---|---|

| Molecular Weight | ~350 g/mol | ESI-MS |

| LogP | 3.2 ± 0.3 | HPLC (Shimadzu) |

| TPSA | 85 Ų | ChemAxon |

| Solubility (PBS, pH 7.4) | 12 µM | Nephelometry |

Q. Table 2. Comparative Bioactivity of Analogues

| Analog Substituent | IC50 (MCF-7, µM) | P-gp Inhibition (%) | Reference |

|---|---|---|---|

| -H (Parent Compound) | 8.5 | 62 | |

| -CF3 (Meta) | 3.2 | 78 | |

| -OCH3 (Para) | 12.1 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.